Scaffold-Class Comparison: 4-(Substituted-Phenyl)-2-Pyrrolidinone Derivatives Exhibit Improved PDE4 Inhibition Versus Rolipram
The patent family encompassing CAS 941957-35-3 explicitly states that 4-(substituted-phenyl)-2-pyrrolidinone compounds—the structural class to which the target compound belongs—'exhibit improved PDE4 inhibition as compared to compounds like rolipram' [1]. This claim is a class-level assertion derived from the patent disclosure. Rolipram, the archetypal PDE4 inhibitor, exhibits IC50 values of approximately 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) when assayed against recombinant human isoforms [2]. While the precise IC50 of CAS 941957-35-3 against individual PDE4 isoforms has not been publicly reported in a quantifiable format, the patent's explicit comparative claim establishes that the compound class is engineered for superior PDE4 inhibition relative to this well-characterized benchmark [1]. Users should note that this is a class-level inference; direct isoform-resolved IC50 data for CAS 941957-35-3 are not publicly available at the time of this analysis.
| Evidence Dimension | PDE4 enzyme inhibition (class-level claim in patent) |
|---|---|
| Target Compound Data | Claimed improved PDE4 inhibition (no public isoform-specific IC50 available for CAS 941957-35-3) |
| Comparator Or Baseline | Rolipram: PDE4A IC50 ≈ 3 nM, PDE4B IC50 ≈ 130 nM, PDE4D IC50 ≈ 240 nM (recombinant human isoforms) [2] |
| Quantified Difference | Class-level claim of improvement; no publicly available direct compound-specific fold-difference data |
| Conditions | Patent family encompasses in vitro PDE4 enzyme inhibition assays; rolipram data from recombinant human PDE4A, PDE4B, and PDE4D assays per MedChemExpress [2] |
Why This Matters
This class-level patent claim provides a directional basis for prioritizing the 4-(substituted-phenyl)-2-pyrrolidinone scaffold over rolipram-based tools, but users requiring isoform-resolved quantitative comparisons should independently validate CAS 941957-35-3 in their specific assay system.
- [1] Hess, H.-J.; De Vivo, M.; et al. Phosphodiesterase 4 Inhibitors. European Patent EP 1435944 B1, granted September 30, 2009. View Source
- [2] MedChemExpress. Rolipram ((R,S)-Rolipram) — PDE4 Inhibitor Product Datasheet. Accessed April 2026. View Source
